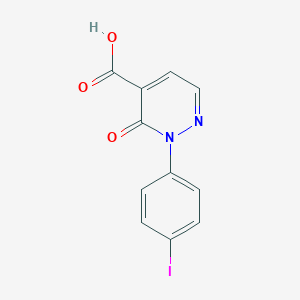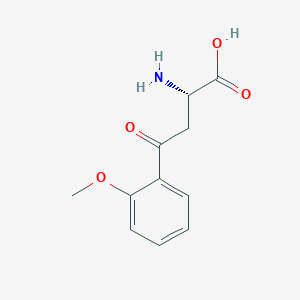
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is a chiral compound with a specific stereochemistry at the amino group. This compound is of interest due to its unique structure, which includes an amino group, a methoxyphenyl group, and a keto group. It is used in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of (S)-2-amino-4-oxobutanoic acid with 2-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of large-scale reactors. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is also common to achieve the desired quality.
化学反应分析
Types of Reactions
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino acids.
科学研究应用
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
相似化合物的比较
Similar Compounds
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-4-(2-hydroxyphenyl)-4-oxobutanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-4-(2-methoxyphenyl)-4-hydroxybutanoic acid: A compound with a hydroxyl group instead of a keto group.
Uniqueness
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methoxyphenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI 键 |
SPJHXRHVIFGFCY-QMMMGPOBSA-N |
手性 SMILES |
COC1=CC=CC=C1C(=O)C[C@@H](C(=O)O)N |
规范 SMILES |
COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


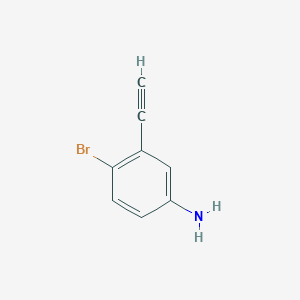
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/no-structure.png)
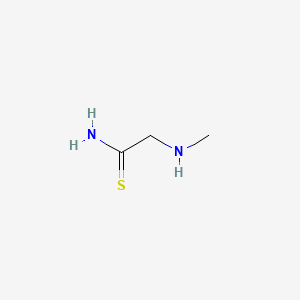
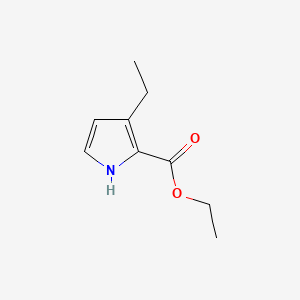

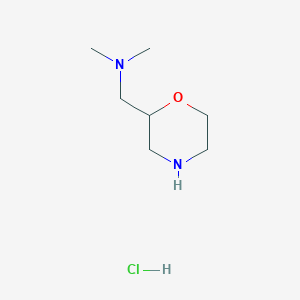
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)



